molecular formula C13H15N3O2S B6579408 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide CAS No. 903277-83-8

2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide

Cat. No. B6579408
CAS RN: 903277-83-8
M. Wt: 277.34 g/mol
InChI Key: KKPWLEDZKPGXQJ-UHFFFAOYSA-N
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Description

2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide, also known as 2-DMIHA, is an organic compound belonging to the class of imidazolesulfonamides. It is a synthetic compound that has been developed for use in laboratory experiments and scientific research. This compound has been studied extensively for its potential applications in various fields, including biochemistry, physiology, and biotechnology.

Scientific Research Applications

Anion Host Properties

  • Imidazole-containing bisphenol derivatives, closely related to the compound , have been studied for their properties as versatile hosts for anions. Such compounds exhibit strong hydrogen bonding and electrostatic interactions, making them suitable for crystal packing and layered structures in the solid state (Nath & Baruah, 2012).

Luminescence Sensing Applications

  • Lanthanide metal-organic frameworks, which include dimethylphenyl imidazole dicarboxylate-based structures, demonstrate potential for luminescence sensing of benzaldehyde-based derivatives. This suggests applications in fluorescence sensors for chemical detection (Shi et al., 2015).

Antimicrobial and Antifungal Activity

  • Novel compounds containing sulfanyl-imidazole groups, like the one , have been synthesized and found to exhibit significant antimicrobial and antifungal activity. This points towards potential applications in developing new antibiotics and antifungal agents (ANISETTI & Reddy, 2012).

Antiprotozoal Properties

  • Derivatives of benzimidazole, including those with sulfanyl-imidazole structures, have shown strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. This could be indicative of potential use in treating protozoal infections (Pérez‐Villanueva et al., 2013).

Enzyme Inhibition

  • Compounds with sulfanyl acetamide structures have been studied for their inhibitory effects on enzymes like acetylcholinesterase, suggesting potential applications in treating diseases associated with enzyme dysregulation (Rehman et al., 2013).

Mechanism of Action

properties

IUPAC Name

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9-5-10(2)7-11(6-9)16-4-3-14-13(16)19-8-12(17)15-18/h3-7,18H,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPWLEDZKPGXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide
Reactant of Route 2
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide
Reactant of Route 3
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide
Reactant of Route 4
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide
Reactant of Route 5
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide
Reactant of Route 6
2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide

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